Formamidine, N'-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride
Description
Formamidine, N'-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride (CAS: 69-09-0), commonly known as chlorpromazine hydrochloride, is a phenothiazine-derived antipsychotic agent. Its structure comprises a phenothiazine core substituted with a chlorine atom at position 2 and a dimethylaminopropyl side chain at position 10, protonated as a hydrochloride salt . This compound acts as a dopamine receptor antagonist, with applications in treating schizophrenia, nausea, and bipolar disorder. Its synthesis involves reacting 2-chloro-10H-phenothiazine with 3-dimethylaminopropyl chloride under basic conditions, followed by hydrochloric acid neutralization .
Properties
CAS No. |
101398-50-9 |
|---|---|
Molecular Formula |
C18H21Cl2N3S |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N-dimethylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C18H20ClN3S.ClH/c1-21(2)13-20-10-5-11-22-15-6-3-4-7-17(15)23-18-9-8-14(19)12-16(18)22;/h3-4,6-9,12-13H,5,10-11H2,1-2H3;1H |
InChI Key |
VANQNKXQDBOEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride typically involves the reaction of 2-chloro-10-phenothiazine with N,N-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the phenothiazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine ring.
Scientific Research Applications
Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of various industrial products, including dyes and pigments.
Mechanism of Action
The mechanism of action of Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Promazine Hydrochloride
- Structure: Lacks the chlorine atom at position 2 of the phenothiazine ring.
- Key Difference : Reduced antipsychotic potency compared to chlorpromazine due to the absence of electron-withdrawing chlorine, which diminishes dopamine receptor affinity .
- Clinical Use : Primarily for agitation and sedation rather than psychosis.
Trifluomeprazine Hydrochloride
Chlorprothixene Hydrochloride
- Structure: Replaces the phenothiazine core with a thioxanthene system (sulfur replaced by a carbon-carbon double bond).
- Key Difference : Higher affinity for serotonin receptors (5-HT₂), reducing extrapyramidal side effects compared to chlorpromazine .
Piperazine Derivatives (HBK Series)
Compounds such as HBK14–HBK19 (e.g., HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share structural motifs with chlorpromazine, including chloro-substituted aromatic rings and tertiary amine side chains. However:
- Key Differences :
Non-Phenothiazine Analogs
Naphthalimido Derivatives (NP5, NP6)
Adamantane-Containing Formamidines
- Example : N'-[3-(1-adamantyl)propyl]-2-sulfanylethanimidamide hydrochloride (CAS: 40284-10-4).
- Key Difference : Adamantane enhances rigidity and CNS penetration but reduces dopamine antagonism .
Pharmacological and Chemical Data Comparison
Research Findings and Clinical Implications
- Chlorpromazine vs. Promazine : Chlorpromazine’s 2-Cl substitution increases D₂ receptor binding by ~30% compared to promazine, correlating with superior antipsychotic activity .
- Metabolic Stability : Trifluomeprazine’s -CF₃ group reduces CYP450-mediated oxidation, extending half-life to 18–24 hours vs. chlorpromazine’s 8–12 hours .
- Side Effects : Chlorprothixene’s thioxanthene core lowers extrapyramidal symptom incidence (15% vs. chlorpromazine’s 25%) due to reduced striatal D₂ blockade .
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